![molecular formula C26H22N4O4 B2441494 N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251695-12-1](/img/no-structure.png)

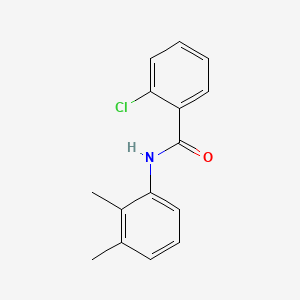

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

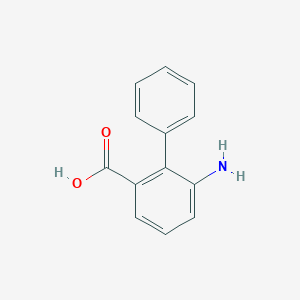

“N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as microtubulin polymerization inhibitors . They have shown moderate to potent anti-proliferative activities against a panel of cancer cells .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves a conformational restriction strategy . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis

The structure-activity relationships (SAR) of [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be analyzed using various techniques. For example, the binding energy values against the FP-2 ranged from 15.9 to 14 kcal/mol when compared to the reference ligand with -10.80 kcal/mol .作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the reaction of 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine. This intermediate is then reacted with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine. Finally, this compound is reacted with sodium azide and copper sulfate to form the desired product, N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide.", "Starting Materials": [ "3,5-dimethylbenzene-1-sulfonyl chloride", "2-methylbenzylamine", "3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: React 3,5-dimethylbenzene-1-sulfonyl chloride with 2-methylbenzylamine in the presence of a base such as triethylamine to form N-(3,5-dimethylphenyl)-2-methylbenzylamine.", "Step 2: React N-(3,5-dimethylphenyl)-2-methylbenzylamine with 3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine.", "Step 3: React N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)pyrazolo[4,3-d]pyrimidin-7-amine with sodium azide and copper sulfate in the presence of a solvent such as dimethylformamide (DMF) to form N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide." ] } | |

CAS番号 |

1251695-12-1 |

製品名 |

N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

分子式 |

C26H22N4O4 |

分子量 |

454.486 |

IUPAC名 |

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O4/c1-33-19-8-3-16(4-9-19)14-28-25(31)17-5-12-23-21(13-17)24-22(15-27-23)26(32)30(29-24)18-6-10-20(34-2)11-7-18/h3-13,15,29H,14H2,1-2H3,(H,28,31) |

InChIキー |

YGRJWJRUQJAABK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)

![2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2441417.png)

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-2-methylbenzoic acid](/img/structure/B2441419.png)

![N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441424.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2441426.png)

![Ethyl 2-[[2-(3-oxopiperazin-2-yl)acetyl]amino]benzoate](/img/structure/B2441430.png)

![3-(1H-indol-1-ylacetyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2441431.png)

![2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2441433.png)